![molecular formula C14H17ClFNO2 B2539455 N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide CAS No. 2411236-51-4](/img/structure/B2539455.png)
N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide, also known as CFTRinh-172, is a small-molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis (CF), a genetic disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to be a potent and selective inhibitor of CFTR, and has been used extensively in scientific research to study the physiology and pathophysiology of CF.
Mechanism of Action
N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is a reversible, competitive inhibitor of CFTR chloride channel activity. The inhibitor binds to a site on the CFTR protein that is distinct from the ATP-binding site, and prevents chloride ions from passing through the channel pore. The exact mechanism of inhibition is still under investigation, but it is thought that N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide may induce conformational changes in the CFTR protein that prevent chloride ion transport.
Biochemical and Physiological Effects:
N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has been shown to have several biochemical and physiological effects. In addition to blocking CFTR-mediated chloride transport, the inhibitor has been shown to reduce the activity of other ion channels, such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC). N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has also been shown to reduce mucus secretion and improve airway surface liquid clearance in CF airway epithelial cells. In animal models of CF, N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has been shown to improve lung function and reduce inflammation.
Advantages and Limitations for Lab Experiments
N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has several advantages for lab experiments. The inhibitor is highly potent and selective for CFTR, and has been extensively characterized in vitro and in vivo. N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is also commercially available from several suppliers, and can be easily obtained for research purposes. However, there are also some limitations to the use of N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide. The inhibitor is not specific to CFTR, and can also affect other ion channels and transporters. In addition, the inhibitor can have off-target effects at high concentrations, and can be toxic to cells and tissues.
Future Directions
There are several future directions for research on N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide. One area of interest is the development of more potent and selective CFTR inhibitors, with fewer off-target effects and greater therapeutic potential. Another area of interest is the use of N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide in combination with other drugs, such as correctors and potentiators, to enhance CFTR function in CF patients. Finally, there is ongoing research into the role of CFTR in other diseases and physiological processes, and N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide may have applications beyond CF research.
Synthesis Methods
N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis involves several steps, including the reaction of 5-chloro-2-fluorobenzyl bromide with 2-hydroxy-2-methylpropanenitrile to form the intermediate 5-chloro-2-fluorobenzyl 2-cyanopropanoate, which is then reacted with 2-hydroxy-2-methylpropan-1-ol to form the final product, N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide. The synthesis has been optimized over the years to increase yields and purity, and several variations of the method have been published.
Scientific Research Applications
N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has been used extensively in scientific research to study the physiology and pathophysiology of CF. The inhibitor has been shown to block CFTR-mediated chloride transport in various cell types, including airway epithelial cells, pancreatic cells, and intestinal cells. This has allowed researchers to investigate the role of CFTR in various physiological processes, such as airway surface liquid regulation, pancreatic bicarbonate secretion, and intestinal fluid and electrolyte transport.
properties
IUPAC Name |
N-[(5-chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-4-13(18)17(9-14(2,3)19)8-10-7-11(15)5-6-12(10)16/h4-7,19H,1,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMCGQYXLSIXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(CC1=C(C=CC(=C1)Cl)F)C(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2539373.png)
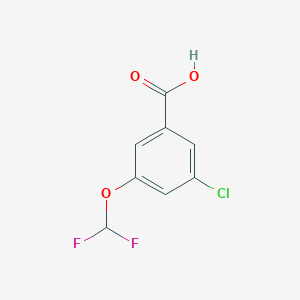

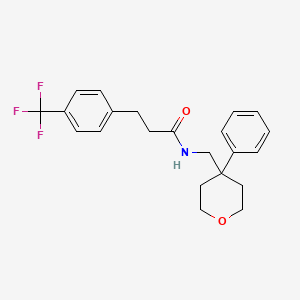
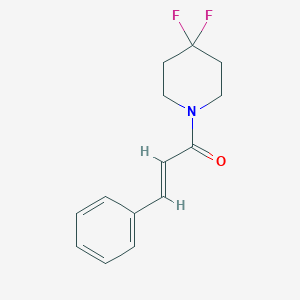
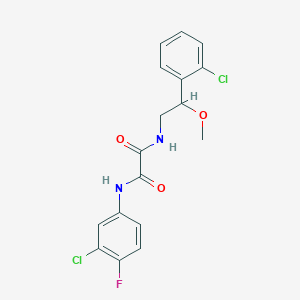
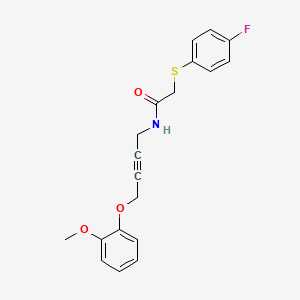
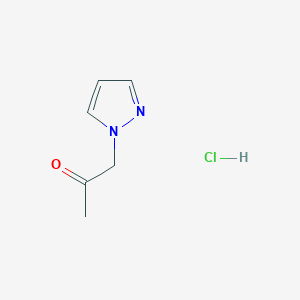
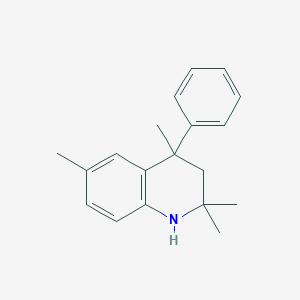
![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2539387.png)
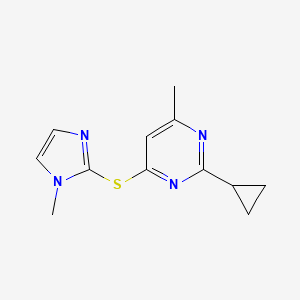
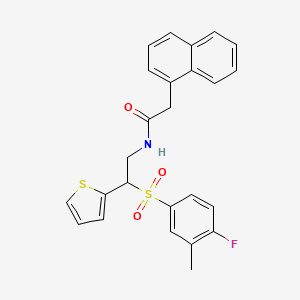
![N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2539394.png)
